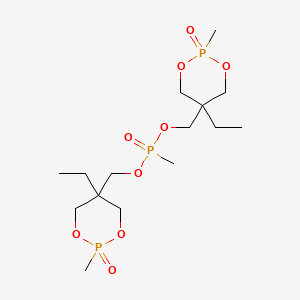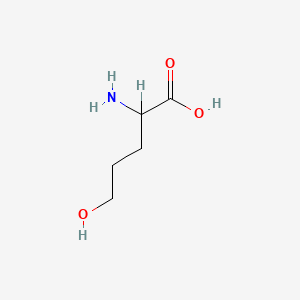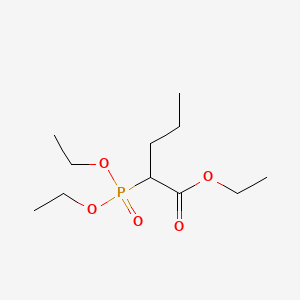![molecular formula C20H12KN2O4 B1582410 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt CAS No. 63451-34-3](/img/structure/B1582410.png)
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt, also known as BQD, is a versatile organic compound commonly used in a variety of scientific research applications. BQD is a white, odorless, crystalline solid with a melting point of 170-172 °C and a boiling point of 273 °C. It is soluble in water and organic solvents, and is a highly reactive compound. BQD is a valuable tool for researchers due to its wide range of applications and its relative stability in a variety of conditions.
Scientific Research Applications
Radiochemiluminescence Applications
BQC is used in the study of radiochemiluminescence. Carboxyquinolines like BQC, when radiolyzed in specific amides, form novel 1,4-dihydroquinolines. These emit light upon the addition of bases in the presence of oxygen, resulting in quinolinones. This process has potential applications in radiation dosimetry and analytical applications due to its high quantum yields (Papadopoulos et al., 2000).
Catalysis in Oxidation Reactions
BQC has been identified as an efficient catalyst in several oxidation reactions:
- Oxidation of benzylic and alicyclic compounds to corresponding ketones (Rahman et al., 2011).
- Selective oxidation of secondary benzylic, allylic, and propargylic alcohols to ketones (Ferguson et al., 2003).
- Oxidation of secondary 1-heteroaryl alcohols to heteroaromatic ketones (Boudreau et al., 2006).
- α-Oxidation of internal alkynes to α,β-acetylenic ketones (Ajjou et al., 2006).
Photoluminescence and Electroluminescence
BQC demonstrates potential in photoluminescence and electroluminescence applications. This includes the development of films using BQC for electrophoretic deposition due to its luminescent properties (Wojtal & Zhitomirsky, 2016).
Catalytic Applications in Synthesis Reactions
BQC is also utilized in various synthesis reactions, including:
- Direct reductive amination of aldehydes with primary and secondary amines (Robichaud & Ajjou, 2006).
- Oppenauer-type oxidation of secondary alcohols (Ajjou, 2001).
Coordination Polymers and Metal Complexes
BQC is instrumental in the formation of coordination polymers and metal complexes with enhanced properties:
- Fabrication of Zn(II) coordination polymers showing enhanced blue photoluminescence emission (Deng et al., 2014).
- Development of novel Mn(II) and Cu(II) complexes (Zhang et al., 2008).
Dye-Sensitized Solar Cells Application
BQC has been investigated for its application in dye-sensitized solar cells (DSSC), demonstrating strong absorption and electrochemical stability (Wills et al., 2013).
Mechanism of Action
Target of Action
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate, also known as 2,2’-Bicinchoninic acid dipotassium salt or [2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt, is a complex compound. It’s known that biquinoline compounds can form conjugate systems with various metals, and they are widely used in the detection and determination of trace metals .
Mode of Action
It’s known that 2,2’-biquinoline can interact with copper ions to produce a purple color, making it a highly selective reagent for copper detection .
Biochemical Pathways
Potassium is a critical macronutrient in crops, and deficiency in potassium has substantial effects on crop growth . Potassium is involved in maintaining intracellular fluid volume and transmembrane electrochemical gradients .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug molecule is crucial for understanding its behavior within the body .
Result of Action
Potassium is known to play a vital role in various physiological and biochemical processes in cells and organs like carbohydrate metabolism, photosynthesis, protein synthesis, enzyme activation, and stomatal movements .
Action Environment
It’s known that the environment can significantly impact the action of potassium in plants .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt involves the reaction of 2-aminobenzoic acid with 2,2'-bipyridine in the presence of a coupling agent to form [2,2'-Biquinoline]-4-carboxylic acid. This intermediate is then oxidized to [2,2'-Biquinoline]-4,4'-dicarboxylic acid, which is subsequently converted to the dipotassium salt by reaction with potassium hydroxide.", "Starting Materials": [ "2-aminobenzoic acid", "2,2'-bipyridine", "coupling agent", "oxidizing agent", "potassium hydroxide" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with 2,2'-bipyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form [2,2'-Biquinoline]-4-carboxylic acid.", "Step 2: [2,2'-Biquinoline]-4-carboxylic acid is oxidized to [2,2'-Biquinoline]-4,4'-dicarboxylic acid using an oxidizing agent, such as potassium permanganate or sodium dichromate.", "Step 3: [2,2'-Biquinoline]-4,4'-dicarboxylic acid is converted to the dipotassium salt by reaction with potassium hydroxide." ] } | |
| 63451-34-3 | |
Molecular Formula |
C20H12KN2O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |
InChI Key |
BGPXYISLRYJUOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K] |
| 63451-34-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQC contribute to catalytic activity in aqueous solutions?
A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.
Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?
A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.
Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?
A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.
Q4: Are there any environmental benefits to using BQC in catalytic systems?
A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.
Q5: What future research directions are anticipated for BQC and its derivatives?
A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















